5-(2,4-Dimethoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one
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Overview
Description
5-(2,4-Dimethoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one, also known as DMTS, is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications. DMTS is a yellow crystalline powder that is soluble in organic solvents, but insoluble in water. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is not fully understood, but it is thought to involve the inhibition of the NF-κB pathway, which plays a critical role in the regulation of inflammation and immune responses. 5-(2,4-Dimethoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has also been found to inhibit the activity of several enzymes involved in tumor growth and metastasis, including matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA).
Biochemical and Physiological Effects:
5-(2,4-Dimethoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activity of MMPs and uPA. 5-(2,4-Dimethoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has also been found to induce apoptosis in cancer cells and to inhibit tumor growth and metastasis in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(2,4-Dimethoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is its broad range of biological activities, which makes it a promising candidate for the treatment of a range of diseases. However, one of the limitations of 5-(2,4-Dimethoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of 5-(2,4-Dimethoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one and to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 5-(2,4-Dimethoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one. One area of interest is the development of more efficient synthesis methods that can produce 5-(2,4-Dimethoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one with higher yield and purity. Another area of interest is the optimization of 5-(2,4-Dimethoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one for in vivo administration, such as the development of new formulations or delivery systems. Additionally, more research is needed to fully understand the mechanism of action of 5-(2,4-Dimethoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one and to identify its potential therapeutic applications in the treatment of various diseases.
Synthesis Methods
5-(2,4-Dimethoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one can be synthesized using a variety of methods, including the reaction of 2,4-dimethoxybenzaldehyde with thiosemicarbazide, followed by the reaction with propyl bromide. Another method involves the reaction of 2,4-dimethoxybenzaldehyde with thiosemicarbazone, followed by the reaction with propyl iodide. Both methods result in the formation of 5-(2,4-Dimethoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one with high yield and purity.
Scientific Research Applications
5-(2,4-Dimethoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the treatment of a range of diseases, including cancer, arthritis, and cardiovascular disease.
properties
Product Name |
5-(2,4-Dimethoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one |
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Molecular Formula |
C21H22N2O3S |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-2-phenylimino-3-propyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H22N2O3S/c1-4-12-23-20(24)19(27-21(23)22-16-8-6-5-7-9-16)13-15-10-11-17(25-2)14-18(15)26-3/h5-11,13-14H,4,12H2,1-3H3/b19-13+,22-21? |
InChI Key |
IMTCVCBAPJZNGM-AMMNAMIQSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C\C2=C(C=C(C=C2)OC)OC)/SC1=NC3=CC=CC=C3 |
SMILES |
CCCN1C(=O)C(=CC2=C(C=C(C=C2)OC)OC)SC1=NC3=CC=CC=C3 |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(C=C(C=C2)OC)OC)SC1=NC3=CC=CC=C3 |
Origin of Product |
United States |
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